Factor Xa (fXa) Inhibition: Superior Oral Bioavailability Compared to Amidine-Based Inhibitors
Derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine demonstrate potent and selective inhibition of Factor Xa (fXa) and, critically, achieve this with good intestinal absorption and oral activity in rats [1]. This directly contrasts with many amidine-based fXa inhibitors, which are known to be poorly absorbed in the intestinal tract, limiting their oral therapeutic potential [1]. Specifically, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative (type 61) displayed orally potent anti-fXa activity and a significant prolongation of prothrombin time (PT) [2].
| Evidence Dimension | Oral Bioavailability & Intestinal Absorption |
|---|---|
| Target Compound Data | Good intestinal absorption and oral activity observed for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives (e.g., 3c, 3d) [1]. 5-methyl derivative (type 61) displayed orally potent anti-fXa activity and PT prolongation in rats [2]. |
| Comparator Or Baseline | Amidine-based fXa inhibitors (e.g., DX-9065a) are known for poor intestinal absorption [1]. |
| Quantified Difference | Qualitative superiority: The target scaffold provides a non-amidine fXa inhibitor profile, which is essential for achieving oral bioavailability, a characteristic largely absent in the amidine comparator class. |
| Conditions | In vitro enzyme assays and ex vivo coagulation assays; in vivo oral administration in rat models [REFS-1, REFS-2]. |
Why This Matters
For procurement in anticoagulant drug discovery, this scaffold offers a clear pathway to orally bioavailable candidates, overcoming a key limitation of many amidine-based fXa inhibitors.
- [1] Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(12), 2935-2939. View Source
- [2] Nagahara, T., et al. (2004). Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element. Journal of Medicinal Chemistry, 47(21), 5167-5182. View Source
